2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid
Overview
Description
2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid is a heterocyclic compound that contains both pyridine and triazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of both pyridine and triazole moieties in its structure imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . This suggests that this compound may also influence multiple biochemical pathways and their downstream effects.
Pharmacokinetics
Similar compounds have been shown to have diverse biological activities , suggesting that this compound may also have significant bioavailability.
Result of Action
Similar compounds have been shown to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro , suggesting that this compound may have similar effects.
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as indole derivatives, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Cellular Effects
Similar compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown to have excellent catalytic performance in the ammoxidation of alcohol to nitrile and the aerobic oxidation of alcohol to aldehyde in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.
Formation of the Acetic Acid Moiety: The acetic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Comparison with Similar Compounds
Similar Compounds
2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)ethanol: Similar structure but with an ethanol group instead of an acetic acid group.
2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)methanol: Similar structure but with a methanol group instead of an acetic acid group.
2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)propanoic acid: Similar structure but with a propanoic acid group instead of an acetic acid group.
Uniqueness
The uniqueness of 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid lies in its specific combination of pyridine and triazole rings with an acetic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-8(15)5-7-11-9(13-12-7)6-3-1-2-4-10-6/h1-4H,5H2,(H,14,15)(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTLWBITNHOPQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=N2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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